molecular formula C60H86N16O13 B15294495 (Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH CAS No. 1426174-33-5

(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH

Cat. No.: B15294495
CAS No.: 1426174-33-5
M. Wt: 1239.4 g/mol
InChI Key: CUWODFFVMXJOKD-WQVASJQXSA-N
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Description

(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic or interfere with the biological activity of LHRH, which plays a crucial role in regulating the release of gonadotropins from the anterior pituitary gland. The modifications in its structure, such as the substitution of certain amino acids and the addition of protective groups, enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH involves solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups from the amino acids, typically using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of specific amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of cyclic peptides, while reduction can yield linear peptides with free thiol groups.

Scientific Research Applications

(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating hormone release and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH involves binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular events, leading to the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone). These hormones, in turn, regulate the function of the gonads, influencing processes such as ovulation and spermatogenesis.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another synthetic analog of LHRH used in the treatment of hormone-dependent cancers.

    Leuprolide: A widely used LHRH analog for managing prostate cancer and endometriosis.

    Triptorelin: An LHRH analog with applications in reproductive health and oncology.

Uniqueness

(Des-Gly10,D-Tyr5,D-Ser(tBu)6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and biological activity compared to other LHRH analogs. The presence of D-amino acids and protective groups reduces its susceptibility to enzymatic degradation, making it a potent and long-lasting therapeutic agent.

Properties

CAS No.

1426174-33-5

Molecular Formula

C60H86N16O13

Molecular Weight

1239.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1

InChI Key

CUWODFFVMXJOKD-WQVASJQXSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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